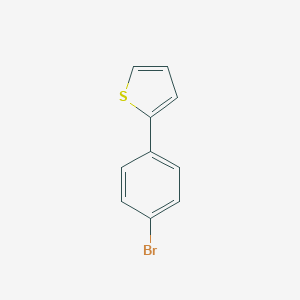

2-(4-Bromophenyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(4-bromophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOJJKOSNQXQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426985 | |

| Record name | 2-(4-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40133-22-0 | |

| Record name | 2-(4-Bromophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(4-bromophenyl)thiophene from thiophene

An In-depth Technical Guide to the Synthesis of 2-(4-bromophenyl)thiophene from Thiophene

Introduction

This compound is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring linked to a brominated phenyl group, serves as a versatile scaffold for the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and organic semiconductors. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound from thiophene, focusing on direct C-H arylation, Suzuki-Miyaura cross-coupling, and Stille cross-coupling methodologies. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers in selecting and implementing the most suitable strategy.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity, forming the C-C bond between the thiophene and phenyl rings. The three most prominent strategies are detailed below.

Direct C-H Arylation

Direct C-H arylation is an increasingly popular method that offers a more atom-economical and environmentally friendly approach compared to traditional cross-coupling reactions.[1] This strategy avoids the pre-functionalization of the thiophene ring (e.g., halogenation or conversion to an organometallic reagent), directly coupling thiophene with a suitable aryl halide.[2] For the synthesis of this compound, 1-bromo-4-iodobenzene is an ideal coupling partner, as the greater reactivity of the carbon-iodine bond allows for selective activation by the palladium catalyst.

Experimental Protocol: Direct C-H Arylation

This protocol is adapted from methodologies described for the direct arylation of thiophene derivatives.[1]

-

Reaction Setup : To a flame-dried Schlenk flask, add thiophene (2.0 mmol), 1-bromo-4-iodobenzene (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.5-1 mol%), and potassium acetate (KOAc, 2.0 mmol).

-

Solvent Addition : Under an inert atmosphere (e.g., argon or nitrogen), add 3 mL of anhydrous N,N-dimethylacetamide (DMA).

-

Reaction Execution : Seal the flask and heat the mixture to 150°C with vigorous stirring for 20-24 hours. Monitor the reaction progress using gas chromatography-mass spectrometry (GC-MS).

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Table 1: Summary of Direct C-H Arylation Conditions

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (0.5) | KOAc (2) | DMA | 150 | 20 | Moderate-Good | [1] |

| Pd(OAc)₂ (0.2) | K₂CO₃ (2) | DMA | 130 | 5 | Good | [3] |

| Pd/phosphine system | K₂CO₃ | Toluene | 110 | 12-24 | up to 90 | [4] |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most versatile and widely used cross-coupling methods, involving the reaction of an organoboron compound with an organic halide.[5][6] To synthesize this compound, two primary routes are feasible: (A) coupling of 2-bromothiophene with 4-bromophenylboronic acid, or (B) coupling of thiophen-2-ylboronic acid with 1,4-dibromobenzene. Route A is often preferred due to the commercial availability of both starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on standard Suzuki-Miyaura reaction conditions.[7][8]

-

Reaction Setup : In a round-bottom flask, dissolve 2-bromothiophene (1.0 mmol) and 4-bromophenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

-

Reagent Addition : Add potassium phosphate (K₃PO₄, 2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Reaction Execution : Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel.

Table 2: Summary of Suzuki-Miyaura Coupling Conditions

| Palladium Catalyst (mol%) | Boron Reagent | Halide Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | 4-Bromophenylboronic acid | 2-Bromothiophene | K₃PO₄ | Toluene/Water | 85-90 | Good-Excellent | [7] |

| Pd(dppf)Cl₂ | Thiophen-2-ylboronic acid | 5-Bromoindazole | K₂CO₃ | Dimethoxyethane | Not specified | Good | [9] |

| Pd(dtbpf)Cl₂ (2) | Thiophene boronic acid | Bromoaniline | Et₃N | Water (Micellar) | Room Temp. | High | [10] |

Stille Cross-Coupling

The Stille reaction couples an organotin (stannane) compound with an organic halide, catalyzed by a palladium complex.[11] It is known for its tolerance of a wide variety of functional groups.[12] The synthesis of this compound can be achieved by coupling 2-(tributylstannyl)thiophene with 1,4-dibromobenzene. A significant drawback of this method is the high toxicity of organotin compounds.[11][13]

Experimental Protocol: Stille Coupling

This protocol is adapted from general procedures for the Stille reaction.[12][14]

-

Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reagent Addition : Add anhydrous and degassed solvent (e.g., toluene or THF) via syringe. Subsequently, add 2-(tributylstannyl)thiophene (1.0-1.2 equiv) via syringe.

-

Reaction Execution : Heat the reaction mixture to 80-110°C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup : Cool the reaction mixture, dilute with an organic solvent like diethyl ether, and filter through a pad of celite. The filtrate can be washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Purification : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Table 3: Summary of Stille Coupling Conditions

| Palladium Catalyst (mol%) | Stannane Reagent | Halide Partner | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (2-5) | 2-(Tributylstannyl)thiophene | 1,4-Dibromobenzene | Toluene | 80-110 | Good | [12] |

| Pd₂(dba)₃ / P(o-tol)₃ | Organostannane | Organic Halide | THF | 70 | High | [11] |

Process Diagrams and Workflows

Visualizing the chemical processes and experimental steps is crucial for understanding and implementation.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The can be effectively accomplished through several palladium-catalyzed methodologies. Direct C-H arylation represents the most modern and atom-economical approach, minimizing synthetic steps and waste.[1][2] The Suzuki-Miyaura coupling remains a highly reliable and versatile method with broad functional group tolerance and readily available starting materials.[7][9] While also effective, the Stille coupling is often less favored due to the toxicity and disposal issues associated with organotin reagents.[11] The choice of synthetic route will ultimately depend on factors such as substrate availability, desired scale, laboratory capabilities, and environmental considerations. This guide provides the foundational information and protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. boa.unimib.it [boa.unimib.it]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Stille Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-(4-bromophenyl)thiophene for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-bromophenyl)thiophene. It includes detailed information on its synthesis, reactivity, and spectroscopic data, presented in a format tailored for researchers and professionals in drug development and materials science.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound with a white to light yellow appearance.[1] It is an aromatic thiophene derivative characterized by a bromophenyl substituent, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrS | [1][2] |

| Molecular Weight | 239.13 g/mol | [1][2] |

| Melting Point | 95-99 °C | [2] |

| Appearance | White to light yellow powder or crystal | [1] |

| CAS Number | 40133-22-0 | [2] |

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits signals in the aromatic region corresponding to the protons of the thiophene and bromophenyl rings. The chemical shifts (δ) are reported in parts per million (ppm).

-

δ 7.51-7.48 (m, 4H)

-

δ 7.31-7.30 (d, J = 4 Hz, 2H)

-

δ 7.09-7.07 (m, 1H)[3]

¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum shows the following characteristic peaks for the carbon atoms in the molecule:

-

δ 143.2, 133.4, 132.1, 128.4, 127.5, 125.4, 123.6, 121.4[3]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 239 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio would be observed.

Synthesis and Reactivity

This compound is commonly synthesized through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These methods offer efficient ways to form the C-C bond between the thiophene and phenyl rings.

Suzuki Coupling

The Suzuki coupling reaction provides a versatile method for the synthesis of this compound. This typically involves the reaction of a thiophene-based boronic acid or ester with a brominated phenyl compound, or vice versa, in the presence of a palladium catalyst and a base.

Experimental Workflow: Suzuki Coupling

References

2-(4-bromophenyl)thiophene CAS number and safety data sheet

An In-Depth Technical Guide to 2-(4-bromophenyl)thiophene

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound with significant applications in materials science and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety, synthesis, and potential applications.

Chemical Identity and Properties

This compound is an aromatic compound featuring a thiophene ring substituted with a bromophenyl group.[1] Its chemical structure lends it unique electronic properties, making it a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates.[1][2]

CAS Number: 40133-22-0[3][4][5]

Synonyms: Thiophene, 2-(4-bromophenyl)-; 2-(p-bromophenyl)thiophene; 1-Bromo-4-(thien-2-yl)benzene[3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrS | [1][3] |

| Molecular Weight | 239.13 g/mol | [1][4] |

| Appearance | White to light yellow powder or crystal | [1][2] |

| Melting Point | 95-100 °C | [1][6] |

| Boiling Point | 307.0 ± 17.0 °C (Predicted) | [6] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Purity | ≥ 97% (GC) | [1][2] |

Safety Data Sheet (SDS) Summary

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following is a summary of its hazard and precautionary information.

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or chemical splash goggles.[7]

-

Hand Protection: Wear appropriate protective gloves.[7]

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[7] Recommended storage is at 2-8°C, protected from light.[6]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via a Suzuki cross-coupling reaction. A general and efficient laboratory-scale protocol is detailed below.

Objective: To synthesize this compound from 1-bromo-4-iodobenzene and thiophene-2-boronic acid pinacol ester.[6]

Materials:

-

1-bromo-4-iodobenzene

-

Thiophene-2-boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

Aqueous inorganic base (e.g., Na₂CO₃, K₂CO₃)

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus (magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

-

Heating and cooling system (e.g., heating mantle, ice bath)

-

Extraction and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)

Methodology:

-

Reaction Setup: In a dry round-bottom flask, under an inert atmosphere of argon or nitrogen, combine 1-bromo-4-iodobenzene (1.0 equivalent), thiophene-2-boronic acid pinacol ester (1.0-1.5 equivalents), and the palladium catalyst (0.005-0.1 equivalents).

-

Solvent Addition: Add the anhydrous organic solvent to the flask to dissolve the reactants. The concentration of the limiting reagent (1-bromo-4-iodobenzene) should be maintained between 0.5 M and 2 M.

-

Base Addition: Prepare an aqueous solution of the inorganic base (e.g., 2M K₂CO₃). Add the base solution to the reaction mixture. The molar ratio of the limiting reagent to the base should be between 1:1 and 1:3.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 50°C and 80°C. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and the diverse applications of this compound.

Caption: A flowchart of the Suzuki coupling synthesis of this compound.

Caption: Key application areas for this compound and its derivatives.

Biological Activities and Applications

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10] While specific signaling pathways for this compound are not extensively detailed in the literature, its role as a key intermediate allows for the synthesis of more complex molecules with potential therapeutic value.[1][2]

The primary applications for this compound are in:

-

Organic Electronics: It is a crucial building block for organic semiconductors, conductive polymers, and materials used in OLEDs and photovoltaic devices.[1][2] Its structure contributes to the stability and charge transport properties required for these applications.[1]

-

Pharmaceuticals and Agrochemicals: It serves as a versatile intermediate in the synthesis of various functionalized compounds for the pharmaceutical and agrochemical industries.[1][2]

-

Research and Development: The compound is also used in the development of fluorescent dyes for biological imaging applications.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Thiophene 2 4 Bromophenyl Cas 40133 22 0, Quality Thiophene 2 4 Bromophenyl Cas 40133 22 0 Supplier from China [spirulina-yj.com]

- 5. 2-(Bromophenyl-4) thiophene | CAS 40133-22-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | 40133-22-0 [amp.chemicalbook.com]

- 7. en.derthon.com [en.derthon.com]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

Spectroscopic Profile of 2-(4-bromophenyl)thiophene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-bromophenyl)thiophene, a molecule of interest in materials science and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a bi-aryl heterocyclic compound with a molecular formula of C₁₀H₇BrS and a molecular weight of 239.13 g/mol .[1][2][3] Its structure, featuring a thiophene ring linked to a bromophenyl group, imparts unique electronic and photophysical properties, making it a valuable building block in the synthesis of organic electronic materials and potentially bioactive molecules. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound, ensuring the reliability and reproducibility of research findings.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 7.51 - 7.48 | m | 4H | Aromatic Protons |

| 7.31 - 7.30 | d, J = 4 Hz | 2H | Aromatic Protons |

| 7.09 - 7.07 | m | 1H | Aromatic Proton |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| 143.2 | Aromatic Carbon |

| 133.4 | Aromatic Carbon |

| 132.1 | Aromatic Carbon |

| 128.4 | Aromatic Carbon |

| 127.5 | Aromatic Carbon |

| 125.4 | Aromatic Carbon |

| 123.6 | Aromatic Carbon |

| 121.4 | Aromatic Carbon |

Infrared (IR) Spectroscopy

-

~3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

1600-1400 cm⁻¹: C=C stretching vibrations within the thiophene and phenyl rings.

-

1200-1000 cm⁻¹: In-plane C-H bending vibrations.

-

900-700 cm⁻¹: Out-of-plane C-H bending vibrations.

-

~800 cm⁻¹: A strong band characteristic of 1,4-disubstituted benzene.

-

~700 cm⁻¹: C-S stretching vibration of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₇BrS), the molecular ion peak (M⁺) would be observed at m/z values corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The expected molecular ion peaks would be at approximately m/z 238 and 240, with a characteristic intensity ratio of nearly 1:1 due to the natural abundance of the two bromine isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. The provided data and protocols are essential for ensuring the quality and integrity of research involving this compound.

References

Reactivity of the Bromine Atom in 2-(4-bromophenyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 2-(4-bromophenyl)thiophene, a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and organic electronic materials. The document details the participation of this compound in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Quantitative data from analogous reactions, detailed experimental protocols, and mechanistic visualizations are presented to offer a thorough understanding and practical resource for researchers in the field.

Introduction

This compound is a heteroaromatic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring provides a reactive handle for the construction of more complex molecular architectures through various cross-coupling reactions. The thiophene moiety, a common scaffold in many biologically active compounds, further enhances the potential of this molecule in drug discovery. This guide focuses on the reactivity of the C-Br bond in this compound, providing a detailed examination of its utility in Suzuki and Buchwald-Hartwig couplings, two of the most powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily activated by palladium(0) catalysts, initiating catalytic cycles that lead to the formation of new bonds. The electron-rich nature of the thiophene ring can influence the electronic properties of the entire molecule, potentially affecting the oxidative addition step in these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron reagent with an organic halide. The bromine atom of this compound serves as an excellent electrophilic partner in this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

While specific quantitative data for the Suzuki coupling of this compound with a wide array of boronic acids is not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar bromothiophene and bromophenyl derivatives. The following table summarizes typical yields obtained for Suzuki reactions of analogous compounds, providing an expected range for the reactivity of this compound.

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference Compound |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~77 | 2-Bromothiophene |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | High | Aryl Bromide |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | Aryl Bromide |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | Moderate to High | Aryl Bromide |

Note: Yields are indicative and can vary based on specific reaction conditions and the purity of reagents.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization of reaction parameters may be necessary for different substrates.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Stir the reaction mixture at 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-phenylphenyl)thiophene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. The bromine atom of this compound can be efficiently coupled with a wide variety of primary and secondary amines, providing access to a diverse range of N-arylated thiophene derivatives.

Similar to the Suzuki coupling, specific quantitative data for the Buchwald-Hartwig amination of this compound is sparse. The following table presents typical yields for the amination of related aryl bromides, which can serve as a benchmark for expected outcomes. The choice of ligand is crucial in this reaction and can significantly impact the yield and reaction scope.

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference Compound |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | Aryl Bromide |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | High | Aryl Bromide |

| Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | High | Aryl Bromide |

| Benzylamine | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene | 90 | Moderate to High | Aryl Bromide |

Note: Yields are indicative and can vary based on the specific amine, ligand, and reaction conditions.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and may require optimization.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Schlenk flask and standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq).

-

Add anhydrous toluene and stir for 10 minutes at room temperature.

-

Add this compound (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(4-(thiophen-2-yl)phenyl)morpholine.

Mandatory Visualizations

Catalytic Cycles

The following diagrams, generated using Graphviz (DOT language), illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The bromine atom in this compound provides a versatile and reactive site for palladium-catalyzed cross-coupling reactions. Both Suzuki-Miyaura and Buchwald-Hartwig reactions proceed with good to excellent efficiency on analogous substrates, suggesting that this compound is a valuable building block for the synthesis of a wide array of functionalized molecules. The provided experimental protocols and mechanistic insights serve as a practical guide for researchers aiming to utilize this compound in their synthetic endeavors. Further optimization of reaction conditions, particularly the choice of ligand and base, can lead to even higher yields and broader substrate scope, expanding the utility of this compound in drug discovery and materials science.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(4-bromophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-(4-bromophenyl)thiophene, a key heterocyclic building block in medicinal chemistry and materials science. This document details the regioselectivity, reaction conditions, and experimental protocols for several key electrophilic substitution reactions, supported by quantitative data and mechanistic diagrams.

Core Concepts: Regioselectivity and Reactivity

Thiophene is a highly reactive aromatic heterocycle, significantly more so than benzene, in electrophilic aromatic substitution reactions. Substitution preferentially occurs at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs.

In this compound, the C2 position is occupied by the 4-bromophenyl group. This substituent directs incoming electrophiles predominantly to the C5 position. This strong directing effect is attributed to the electronic nature of the aryl group, which favors the formation of a more stable carbocation intermediate when the electrophile attacks the C5 position. Substitution on the 4-bromophenyl ring is generally not observed under the conditions typically employed for thiophene modification, highlighting the significantly higher nucleophilicity of the thiophene ring.

Key Electrophilic Substitution Reactions

This guide focuses on four principal electrophilic substitution reactions of this compound: nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. The experimental conditions and outcomes of these reactions, based on studies of the closely related 2-phenylthiophene, are summarized below.

Data Presentation

The following tables summarize the quantitative data for the major electrophilic substitution reactions on 2-phenylthiophene, which serves as a reliable model for the reactivity of this compound.

Table 1: Nitration of 2-Phenylthiophene

| Reagents | Solvent | Temperature (°C) | Product(s) | Isomer Distribution (%) | Total Yield (%) |

| Cu(NO₃)₂ | Acetic Anhydride | 0 | 2-(4-bromophenyl)-5-nitrothiophene & 2-(4-bromophenyl)-3-nitrothiophene | 90 (5-nitro) : 10 (3-nitro) | 85 |

| HNO₃ / Ac₂O | Acetic Acid | -10 | 2-(4-bromophenyl)-5-nitrothiophene & 2-(4-bromophenyl)-3-nitrothiophene | ~88 (5-nitro) : ~12 (3-nitro) | 75-80 |

Table 2: Halogenation of 2-Phenylthiophene

| Reagent | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| Br₂ | Acetic Acid | Room Temperature | 2-(4-bromophenyl)-5-bromothiophene | >90 |

| NBS | Acetic Acid / CHCl₃ | Reflux | 2-(4-bromophenyl)-5-bromothiophene | High |

Table 3: Friedel-Crafts Acylation of 2-Phenylthiophene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| Acetic Anhydride | SnCl₄ | Benzene | Reflux | 5-acetyl-2-(4-bromophenyl)thiophene | ~80-90 |

| Acetyl Chloride | AlCl₃ | Carbon Disulfide | 0 to RT | 5-acetyl-2-(4-bromophenyl)thiophene | ~75 |

Table 4: Vilsmeier-Haack Formylation of 2-Phenylthiophene

| Reagents | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| POCl₃ / DMF | Dichloroethane | Reflux | 5-(4-bromophenyl)thiophene-2-carbaldehyde | >90 |

Experimental Protocols

Detailed methodologies for the key electrophilic substitution reactions are provided below. These protocols are based on established procedures for 2-phenylthiophene and are expected to be directly applicable to this compound with minor modifications.

Nitration of this compound

Method A: Using Copper(II) Nitrate

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in acetic anhydride at 0 °C.

-

Reaction: Slowly add a solution of copper(II) nitrate in acetic anhydride to the cooled solution.

-

Monitoring: Maintain the temperature at 0 °C and stir the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield a mixture of 2-(4-bromophenyl)-5-nitrothiophene and 2-(4-bromophenyl)-3-nitrothiophene.

Halogenation of this compound (Bromination)

-

Preparation: Dissolve this compound in glacial acetic acid in a flask protected from light.

-

Reaction: Add a solution of bromine in acetic acid dropwise to the thiophene solution at room temperature with stirring.

-

Monitoring: Stir the mixture for 1-2 hours. The disappearance of the bromine color indicates the reaction is proceeding. Monitor for completion using TLC.

-

Work-up: Pour the reaction mixture into a large volume of water containing a small amount of sodium bisulfite to quench any unreacted bromine.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The product, 2-(4-bromophenyl)-5-bromothiophene, is typically obtained in high purity.

Friedel-Crafts Acylation of this compound

-

Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, suspend anhydrous tin(IV) chloride (SnCl₄) in anhydrous benzene.

-

Addition of Reactants: Add a solution of this compound in benzene to the suspension. Then, add acetic anhydride dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture at reflux for 2-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting 5-acetyl-2-(4-bromophenyl)thiophene can be purified by distillation under reduced pressure or by column chromatography.

Vilsmeier-Haack Formylation of this compound

-

Preparation of Vilsmeier Reagent: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring. Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

-

Reaction: Add a solution of this compound in dichloroethane to the prepared Vilsmeier reagent.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Hydrolysis: Cool the mixture and pour it into a stirred solution of sodium acetate in water.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic phase, dry it, and concentrate it. Purify the resulting 5-(4-bromophenyl)thiophene-2-carbaldehyde by chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and a general experimental workflow for electrophilic substitution on this compound.

Caption: General mechanism of electrophilic aromatic substitution.

Caption: A typical experimental workflow for synthesis.

This guide serves as a foundational resource for professionals engaged in the synthesis and modification of thiophene-based compounds. The provided protocols and data facilitate the efficient and predictable synthesis of novel derivatives of this compound for various applications in drug discovery and materials science.

Solubility Profile of 2-(4-bromophenyl)thiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-bromophenyl)thiophene, a heterocyclic compound of interest in materials science and as a synthetic intermediate in drug discovery. Due to a lack of extensive, publicly available quantitative solubility data, this document focuses on providing a framework for its experimental determination. It includes a detailed, adaptable protocol for solubility measurement using the isothermal shake-flask method followed by gravimetric analysis. Furthermore, this guide presents a general synthetic workflow for this compound via the Suzuki-Miyaura cross-coupling reaction, a common and efficient synthetic route. The information herein is intended to equip researchers with the necessary tools to accurately assess the solubility of this compound in various organic solvents, a critical parameter for its application in reaction chemistry, purification, and formulation development.

Introduction

This compound is an aromatic heterocyclic compound with potential applications in the development of organic semiconductors, photovoltaic devices, and organic light-emitting diodes (OLEDs).[1] It also serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1] A thorough understanding of its solubility in a range of organic solvents is fundamental for its effective use in these fields. Solubility data is crucial for optimizing reaction conditions, designing efficient purification processes such as crystallization, and for the formulation of materials and drug candidates.

This guide addresses the current gap in quantitative solubility data for this compound and provides a robust experimental framework for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrS | [2][3] |

| Molecular Weight | 239.13 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 96 - 100 °C | [1] |

| Purity | ≥ 97% (GC) | [1] |

| CAS Number | 40133-22-0 | [3] |

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. General qualitative statements suggest its solubility in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Tetrahydrofuran (THF) | |||

| Dimethylformamide (DMF) | |||

| Chloroform | |||

| Dichloromethane | |||

| Toluene | |||

| Acetone | |||

| Ethyl Acetate | |||

| Methanol | |||

| Ethanol |

Experimental Protocol: Determination of Solubility

The following is a detailed protocol for the determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method with gravimetric analysis. This method is widely recognized for its reliability and accuracy.[4]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The necessary equilibration time can be determined by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pipette with a syringe filter attached to the tip. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. Gentle heating in an oven at a temperature well below the melting point of the solute can be used to remove the final traces of solvent.

-

Once the solvent is completely removed, place the dish or vial in an oven to ensure all residual solvent has evaporated and then cool it to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried solute.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of solution withdrawn (mL)) * 100

The molar solubility can be calculated as:

Molar Solubility (mol/L) = (Mass of dried solute (g) / Molecular weight of solute ( g/mol )) / Volume of solution withdrawn (L)

Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, 4-bromophenylboronic acid) with a halide (2-bromothiophene).[5]

Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Conclusion

References

Methodological & Application

Application Notes: 2-(4-bromophenyl)thiophene in Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds, typically between an organoboron compound and an organohalide.[1] This palladium-catalyzed reaction is widely used in the synthesis of pharmaceuticals, natural products, and advanced materials due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of reactants.[1][2]

2-(4-bromophenyl)thiophene is a valuable building block in this context. As an aryl bromide, it can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to generate complex biaryl and polyaryl structures. These resulting molecules, which incorporate the thiophene moiety, are of significant interest in drug discovery and materials science. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:[1]

-

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Palladium(II) complex.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the Palladium(II) complex, displacing the halide. The base is crucial for activating the organoboron reagent.[1][6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Data and Protocols

Optimized Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Palladium catalysts are the standard for this reaction.[7] While conditions must often be optimized for specific substrates, the following tables summarize typical conditions reported for the coupling of aryl bromides, including thiophene-containing structures.

Table 1: Typical Catalysts, Ligands, and Loadings

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

|---|---|---|---|

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1 - 5 | A commonly used, effective, and commercially available catalyst.[7][8][9] |

| Pd(OAc)₂ | Palladium(II) Acetate | 1 - 3 | Often used with a phosphine ligand like PPh₃ or PCy₃.[6][10] |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 2 | Requires an external ligand, such as P(t-Bu)₃.[6][11] |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2 - 5 | Effective for a wide range of substrates. |

Table 2: Common Bases and Solvents

| Base | Equivalents | Solvent System | Temperature (°C) | Reference |

|---|---|---|---|---|

| K₃PO₄ | 2.0 | 1,4-Dioxane / H₂O (4:1) | 90 | [8] |

| K₂CO₃ | 2.0 | Toluene / H₂O (4:1) | 85 - 90 | [2] |

| KOH | 2.0 | H₂O (with TBAB) | 100 | [12] |

| Na₂CO₃ | 2.0 | Dimethylformamide (DMF) | 80 - 100 | |

| Cs₂CO₃ | 2.0 - 3.0 | Tetrahydrofuran (THF) | 60 - 70 |

| KF | 3.0 | 1,4-Dioxane | 80 - 100 |[11] |

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)[7]

-

Pd(PPh₃)₄ (2.5 mol%)[8]

-

Potassium Phosphate (K₃PO₄) (2.0 eq)[8]

-

1,4-Dioxane and Water (4:1 mixture)[8]

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

Vessel Preparation: Place this compound (1.0 eq) and the arylboronic acid (1.1 eq) into a dry Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under the inert atmosphere, add the catalyst, Pd(PPh₃)₄ (0.025 eq), and the base, K₃PO₄ (2.0 eq).[8]

-

Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The typical solvent volume is around 10 mL per 1 mmol of the limiting reagent.[8][12]

-

Reaction: Heat the reaction mixture to 90°C with vigorous stirring.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stille Coupling with 2-(4-Bromophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction of 2-(4-bromophenyl)thiophene. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of conjugated materials, including oligothiophenes and polymers for applications in organic electronics and medicinal chemistry.[1]

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[2] Key advantages of this reaction include its tolerance of a wide variety of functional groups, often eliminating the need for protecting groups, and the stability of organostannane reagents to air and moisture.[2] However, it is important to note that organotin compounds are toxic, and appropriate safety precautions must be taken.[2]

Reaction Principle

The catalytic cycle of the Stille reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, inserting into the carbon-bromine bond to form a Pd(II) complex.

-

Transmetalation: An organostannane reagent, such as 2-(tributylstannyl)thiophene, then exchanges its organic group with the bromide on the palladium center. This step is often the rate-determining step of the reaction.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the desired product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the Stille coupling of an aryl bromide with an organotin-substituted thiophene, based on similar reactions reported in the literature.[3]

| Aryl Bromide | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-nitrobenzene | 5'-(Tributylstannyl)-[2,2'-bithiophene] derivative | Pd(PPh₃)₄ (2) | Toluene | 80 | 8-12 | 65 | |

| 1-Bromo-4-formylbenzene | 5'-(Tributylstannyl)-[2,2'-bithiophene] derivative | Pd(PPh₃)₄ (2) | Toluene | 80 | 10-16 | 58 | |

| 5-Bromo-2-formylthiophene | 5'-(Tributylstannyl)-[2,2'-bithiophene] derivative | Pd(PPh₃)₄ (2) | Toluene | 80 | 20-24 | 42 | |

| 5-Bromo-2-nitrothiophene | 5'-(Tributylstannyl)-[2,2'-bithiophene] derivative | Pd(PPh₃)₄ (2) | Toluene | 80 | 30-34 | 55 |

Experimental Protocols

The following protocols are based on established methods for the Stille coupling of aryl halides with organostannanes.[4]

Protocol 1: Stille Coupling using Pd(PPh₃)₄

This protocol describes the coupling of this compound with 2-(tributylstannyl)thiophene using tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

-

This compound

-

2-(Tributylstannyl)thiophene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq).

-

Add anhydrous toluene via syringe to dissolve the reactants (concentration typically 0.1-0.2 M).

-

Degas the solution by bubbling with inert gas for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst (2-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Protocol 2: Stille Coupling using Pd₂(dba)₃/P(o-tol)₃

This protocol provides an alternative catalytic system for the Stille coupling reaction.

Materials:

-

This compound

-

2-(Tributylstannyl)thiophene

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane)

Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 mmol) and 2-(tributylstannyl)thiophene (1.1 mmol).

-

Subject the Schlenk tube and its contents to three pump/purge cycles with argon.

-

Add anhydrous and degassed toluene (10 mL) via syringe.

-

Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%) to the reaction mixture under a positive pressure of argon.

-

Seal the Schlenk tube and stir the reaction mixture at 90-110 °C for 12-16 hours.[4]

-

After cooling to room temperature, monitor the reaction completion by TLC.

-

Evaporate the solvent under reduced pressure.

-

Isolate the product by silica column chromatography using petroleum ether or hexane as the eluent.[4]

Mandatory Visualization

Caption: Experimental workflow for the Stille coupling of this compound.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols: 2-(4-bromophenyl)thiophene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(4-bromophenyl)thiophene as a versatile building block in the field of organic electronics. The unique electronic properties of the thiophene ring, combined with the reactive handle of the bromophenyl group, make this compound a valuable precursor for the synthesis of high-performance organic semiconductors for various electronic devices.

Overview of Applications

This compound is a key intermediate in the synthesis of conjugated small molecules and polymers for organic electronic applications. The bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the extension of the π-conjugated system. This allows for the fine-tuning of the electronic properties of the resulting materials, making them suitable for:

-

Organic Field-Effect Transistors (OFETs): As a component of the semiconductor layer, derivatives of this compound can exhibit good charge carrier mobility.

-

Organic Light-Emitting Diodes (OLEDs): Incorporated into emissive or host materials, its derivatives can contribute to efficient electroluminescence.

-

Organic Solar Cells (OSCs): Used in the synthesis of donor or acceptor materials for the active layer of photovoltaic devices.

The following sections will provide detailed protocols and performance data for specific applications.

Application in Organic Field-Effect Transistors (OFETs)

A key application of this compound is in the synthesis of conjugated polymers for the active layer of OFETs. The following example details the synthesis and performance of a polymer derived from a close structural analog, 2,5-bis(4-bromophenyl)thiophene.

The performance of solution-cast OFETs using a polymer synthesized from a derivative of this compound is summarized below. The data highlights the dependence of charge carrier mobility on the casting temperature of the semiconductor film.

| Polymer Semiconductor | Casting Temperature (°C) | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |

| Poly(2,5-bis(4-hexylphenyl)thiophene) | 110-120 | 0.02 - 0.09 | > 10^5 |

| Poly(2,5-bis(4-hexylphenyl)thiophene) | < 110 or > 120 | Significantly lower | > 10^5 |

Table 1: Performance of OFETs based on a polymer derived from a this compound analog. Data sourced from a study on phenylene-thiophene-based organic semiconductors.[1]

This protocol describes a general method for the synthesis of a conjugated polymer using a derivative of this compound as a monomer.

Materials:

-

2,5-bis(4-bromophenyl)thiophene

-

4-Hexylphenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Anhydrous toluene

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2,5-bis(4-bromophenyl)thiophene (1 equivalent) and 4-hexylphenylboronic acid (2.2 equivalents) in a mixture of toluene and DMF.

-

Add an aqueous solution of the base (e.g., 2M K₂CO₃).

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Add the palladium(0) catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 24-48 hours.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or size-exclusion chromatography (SEC).

-

After completion, cool the reaction to room temperature and pour it into a precipitating solvent like methanol.

-

Filter the precipitated polymer and wash it sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

Dry the polymer under vacuum to obtain the final product.

Diagram of Synthetic Pathway:

This protocol outlines the steps for fabricating a bottom-gate, top-contact OFET using a solution-processable polymer semiconductor.

Materials:

-

Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)

-

Gold (for source and drain electrodes)

-

Polymer semiconductor solution (e.g., in xylenes)

-

Photoresist and developer

-

Cleaning solvents (acetone, isopropanol)

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Electrode Patterning: Use standard photolithography and thermal evaporation to pattern the gold source and drain electrodes on the SiO₂ surface.

-

Semiconductor Deposition:

-

Prepare a solution of the polymer semiconductor in a suitable solvent (e.g., xylenes).

-

Spin-coat the polymer solution onto the substrate. The casting temperature is a critical parameter and should be carefully controlled (e.g., 115 ± 10 °C for the polymer in Table 1) to achieve optimal film morphology and device performance.[1]

-

-

Annealing: Anneal the semiconductor film to improve crystallinity and charge transport. The annealing temperature and time depend on the specific polymer.

-

Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station.

Diagram of OFET Fabrication Workflow:

Application in Organic Light-Emitting Diodes (OLEDs)

This compound can be incorporated into molecules used as emitters in OLEDs. The following data is for an OLED using a carbazole derivative containing a 4-bromophenyl group, which is structurally related to derivatives of this compound.

| Emitting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Electroluminescence Peak (nm) | External Quantum Efficiency (EQE) (%) |

| (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile (CZ-1) | 4130 | 19.3 | 492 | 8.6 |

Table 2: Performance of a solution-processed OLED with an emissive layer containing a 4-bromophenyl group.[2]

This protocol describes the fabrication of a multilayer OLED using solution processing for the active layers.

Device Structure: ITO / PEDOT:PSS / Emitting Material / LiF / Al

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrate

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

-

Emitting material solution (e.g., CZ-1 in a suitable solvent)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Preparation: Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate and treat it with UV-ozone to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal to remove residual water.

-

Emissive Layer (EML) Deposition: Spin-coat the emissive material solution onto the PEDOT:PSS layer. The thickness of this layer is crucial for device performance.[2]

-

Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Deposit a thin layer of LiF (electron injection layer) at a rate of 0.1-0.2 Å/s.

-

Deposit a thicker layer of Al (cathode) at a rate of 5-10 Å/s.

-

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Diagram of OLED Fabrication Workflow:

Application in Organic Solar Cells (OSCs)

Donor-acceptor copolymers incorporating thiophene derivatives are widely used in the active layer of organic solar cells. The this compound moiety can be used to synthesize such polymers.

The performance of OSCs is highly dependent on the specific donor and acceptor materials used. Below are representative performance parameters for OSCs based on thiophene-containing donor-acceptor copolymers.

| Donor-Acceptor Polymer System | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| Thiophene-based D-A Copolymer 1 | 0.87 | 11.04 | 57 | 5.41 |

| Thiophene-based D-A Copolymer 2 | 0.95 | 12.01 | 54 | 6.20 |

Table 3: Representative performance of organic solar cells based on thiophene-containing donor-acceptor copolymers.

This protocol provides a general procedure for fabricating a BHJ organic solar cell.

Device Structure: ITO / PEDOT:PSS / Active Layer (Donor:Acceptor Blend) / Cathode

Materials:

-

Patterned ITO coated glass substrate

-

PEDOT:PSS solution

-

Donor polymer (synthesized using this compound derivative)

-

Acceptor material (e.g., a fullerene derivative like PC₇₁BM)

-

Organic solvent (e.g., chlorobenzene, dichlorobenzene)

-

Cathode material (e.g., Ca/Al or LiF/Al)

Procedure:

-

Substrate Cleaning: Follow the same procedure as for OLED fabrication.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal.

-

Active Layer Deposition:

-

Prepare a blend solution of the donor polymer and acceptor material in a suitable organic solvent. The ratio of donor to acceptor is a critical parameter.

-

Spin-coat the active layer blend onto the HTL. The thickness and morphology of this layer are crucial for device performance.

-

-

Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator and deposit the cathode layers (e.g., a thin layer of Ca followed by a thicker layer of Al).

-

Annealing and Encapsulation: Post-annealing of the device can improve the morphology of the active layer. Encapsulate the device to protect it from the environment.

Diagram of OSC Fabrication and Working Principle:

References

Application Notes and Protocols for the Synthesis of OLED Materials from 2-(4-bromophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a promising organic light-emitting diode (OLED) material, N,N-diphenyl-4-(thiophen-2-yl)aniline, starting from the key building block 2-(4-bromophenyl)thiophene. This triarylamine-thiophene derivative is a versatile candidate for the hole transport layer (HTL) in OLED devices due to its favorable electronic properties and high morphological stability. The protocols described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of advanced organic electronic materials.

Introduction

Thiophene-based organic materials are of significant interest in the field of organic electronics, particularly in the development of high-performance OLEDs. Their inherent electronic and photophysical properties, such as high charge carrier mobility and tunable emission characteristics, make them ideal candidates for various layers within an OLED device. The starting material, this compound, is a versatile precursor that allows for the introduction of various functional groups through well-established cross-coupling methodologies, enabling the fine-tuning of the final material's properties. This document outlines the synthesis of a target OLED material and provides a general protocol for its incorporation into a multi-layer OLED device.

Key Synthetic Pathways

The synthesis of advanced OLED materials from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The two most common and powerful methods employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the brominated thiophene derivative and an organoboron compound, such as a boronic acid or ester. It is a robust method for creating biaryl linkages.[1][2][3]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl halide and an amine. It is particularly useful for synthesizing triarylamine-based materials, which are excellent hole conductors.

The following diagram illustrates the general synthetic strategies from this compound.

Caption: Synthetic strategies for OLED materials.

Experimental Protocols

Protocol 1: Synthesis of N,N-diphenyl-4-(thiophen-2-yl)aniline

This protocol details the synthesis of the target hole transport material via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

4-(Diphenylamino)phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethoxyethane (DME)

-

Distilled water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 mmol) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add dimethoxyethane (10 mL) and distilled water (2.5 mL) to the flask.

-